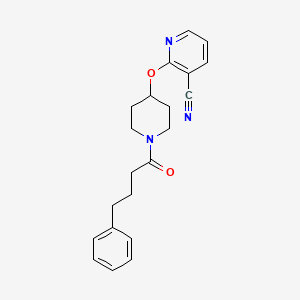

2-((1-(4-苯基丁酰)哌啶-4-基)氧基)烟腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile, also known as PBPN, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. PBPN belongs to the class of nicotinic acetylcholine receptor (nAChR) agonists, which are known to have various physiological and biochemical effects on the human body.

科学研究应用

新型有机合成方法

研究重点介绍了合成各种烟腈衍生物的创新方法,展示了这些化合物有机化学中的多功能性。例如,研究开发了一步法,通过新的重排反应形成四氢喹啉酮和烟腈衍生物。这些方法提供了一种简化的生成结构复杂分子的方法,可能对药理活性化合物的合成有用(Moustafa等人,2011)。

抗菌活性

许多研究合成了烟腈的N-取代衍生物,显示出中等至显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用,突出了烟腈衍生物在药物化学中的重要性(Khalid等人,2016)。

除草剂活性

烟腈衍生物已被探索其除草剂活性,一些化合物作为4-羟基苯基丙酮酸双加氧酶 (HPPD) 抑制剂显示出有希望的结果。这些发现表明此类化合物在农业应用中的潜力,特别是在开发新的除草剂方面(Fu等人,2021)。

材料科学应用

在材料科学领域,已经合成了含有芘和芴部分的烟腈衍生物,显示出强烈的蓝绿色荧光发射。这些性质使它们成为各种应用的候选者,包括作为材料科学中的环境敏感荧光团(Hussein等人,2019)。

作用机制

Target of Action

The primary target of 2-((1-(4-Phenylbutanoyl)piperidin-4-yl)oxy)nicotinonitrile is the phosphodiesterase-4 (PDE4) . PDE4 is an enzyme that plays a crucial role in the regulation of intracellular levels of cyclic adenosine monophosphate (cAMP), a messenger molecule involved in various cellular processes .

Mode of Action

The compound binds to the catalytic domain of PDE4B2, where its boronic acid moiety chelates with the catalytic bimetal center and overlaps with the phosphate of cAMP during the hydrolysis process . This interaction extends into the adenine pocket, inhibiting the enzyme’s activity and leading to an increase in intracellular cAMP levels .

Biochemical Pathways

The increase in cAMP levels affects multiple biochemical pathways. It inhibits the release of various cytokines, including tumor necrosis factor-alpha (TNF-α), interleukins (IL-23, IL-17, IL-4, IL-5, IL-13, and IL-22), and interferon-gamma (IFN-γ) . These cytokines are associated with inflammatory responses and immune dysregulation in conditions such as psoriasis and atopic dermatitis .

Result of Action

The inhibition of cytokine release by this compound can lead to a reduction in inflammation and immune dysregulation, potentially providing therapeutic benefits in conditions like psoriasis and atopic dermatitis .

属性

IUPAC Name |

2-[1-(4-phenylbutanoyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c22-16-18-9-5-13-23-21(18)26-19-11-14-24(15-12-19)20(25)10-4-8-17-6-2-1-3-7-17/h1-3,5-7,9,13,19H,4,8,10-12,14-15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOCUGZVGATDMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)C#N)C(=O)CCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2355269.png)

![4-(3-Aminobenzo[d]furan-2-yl)-5,7-dimethylchromen-2-one](/img/structure/B2355270.png)

![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-phenylpyridazine](/img/structure/B2355279.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2355282.png)

![(E)-2-(3-(2,4-dichlorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2355284.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)

![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2355289.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2355290.png)